molecular formula C27H32N2O7 B266006 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266006
M. Wt: 496.6 g/mol
InChI Key: BLEIGYOAZXJFAC-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new therapies for inflammatory and cancer-related diseases. However, one of the limitations of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Another direction is to explore its mechanism of action in more detail, with the goal of identifying new targets for drug development. Additionally, future research could focus on improving the solubility and bioavailability of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, with the aim of making it more effective in vivo.

Synthesis Methods

The synthesis of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-hydroxy-3-methoxyphenylacetic acid to form the corresponding anhydride. The anhydride is then reacted with 2-(4-morpholinyl)ethylamine to form the corresponding amide. Finally, the amide is cyclized with 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one to form 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties in preclinical studies. It has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

properties

Product Name

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-[2-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate

InChI

InChI=1S/C27H32N2O7/c1-3-14-36-20-7-4-18(5-8-20)25(31)23-24(19-6-9-21(30)22(17-19)34-2)29(27(33)26(23)32)11-10-28-12-15-35-16-13-28/h4-9,17,24,30-31H,3,10-16H2,1-2H3/b25-23+

InChI Key

BLEIGYOAZXJFAC-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CC(=C(C=C4)O)OC)/[O-]

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CC(=C(C=C4)O)OC)[O-]

Origin of Product

United States

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